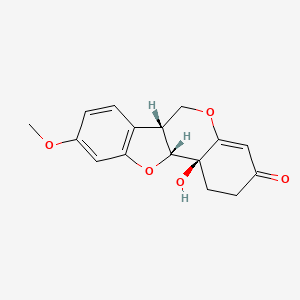
N2-Methyl-4-nitro-1,2-benzenediamine-d3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N2-Methyl-4-nitro-1,2-benzenediamine-d3 is a deuterated compound with the molecular formula C7H6D3N3O2 and a molecular weight of 170.18. This compound is primarily used in proteomics research and other biochemical studies .
準備方法
The synthesis of N2-Methyl-4-nitro-1,2-benzenediamine-d3 involves several steps. One common method includes the nitration of 1,2-diaminobenzene followed by methylation and subsequent deuteration. The reaction conditions typically involve the use of nitric acid for nitration, methyl iodide for methylation, and deuterated reagents for the incorporation of deuterium atoms .
Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes with optimization for large-scale production. This may involve the use of automated reactors and stringent quality control measures to ensure the purity and consistency of the final product .
化学反応の分析
N2-Methyl-4-nitro-1,2-benzenediamine-d3 undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The amino groups can participate in nucleophilic substitution reactions, where they can be replaced by other nucleophiles under appropriate conditions.
Common reagents used in these reactions include hydrogen gas, palladium on carbon, potassium permanganate, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .
科学的研究の応用
N2-Methyl-4-nitro-1,2-benzenediamine-d3 is used extensively in scientific research, particularly in the field of proteomics. Its deuterated form makes it valuable for mass spectrometry studies, where it serves as an internal standard to improve the accuracy and precision of quantitative analyses. Additionally, this compound is used in the synthesis of other complex molecules and in studies involving the mechanisms of enzyme reactions .
In biology and medicine, this compound is used to investigate the metabolic pathways of related compounds and to develop new therapeutic agents. In the industrial sector, it is used in the production of dyes, pigments, and other specialty chemicals .
作用機序
The mechanism of action of N2-Methyl-4-nitro-1,2-benzenediamine-d3 involves its interaction with specific molecular targets, such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biochemical effects. The deuterated form of the compound allows for detailed studies of these interactions using techniques like nuclear magnetic resonance spectroscopy and mass spectrometry .
類似化合物との比較
N2-Methyl-4-nitro-1,2-benzenediamine-d3 can be compared with other similar compounds, such as:
N2-Methyl-4-nitro-1,2-benzenediamine: The non-deuterated form of the compound, which has similar chemical properties but lacks the benefits of deuteration for analytical studies.
4-Nitro-1,2-benzenediamine: A related compound that lacks the methyl group, resulting in different reactivity and applications.
N2-Methyl-1,2-benzenediamine: A compound that lacks the nitro group, leading to different chemical behavior and uses.
The uniqueness of this compound lies in its deuterated form, which enhances its utility in analytical and biochemical research .
特性
CAS番号 |
1794752-35-4 |
|---|---|
分子式 |
C7H9N3O2 |
分子量 |
170.186 |
IUPAC名 |
4-nitro-2-N-(trideuteriomethyl)benzene-1,2-diamine |
InChI |
InChI=1S/C7H9N3O2/c1-9-7-4-5(10(11)12)2-3-6(7)8/h2-4,9H,8H2,1H3/i1D3 |
InChIキー |
NVNGTTDFLMOBMZ-FIBGUPNXSA-N |
SMILES |
CNC1=C(C=CC(=C1)[N+](=O)[O-])N |
同義語 |
2-Amino-5-(N-methyl-d3-amino)nitrobenzene; |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


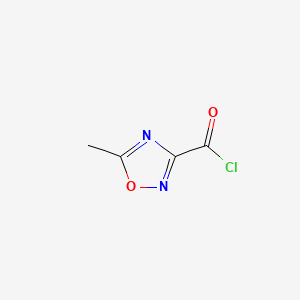
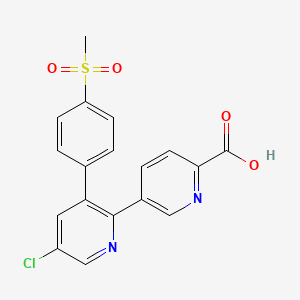
![5-Chloro-4-isothiocyanatobenzo[c][1,2,5]thiadiazole](/img/structure/B586078.png)
![N-[3-Methyl-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methyl Lansoprazole Sulfone](/img/structure/B586081.png)
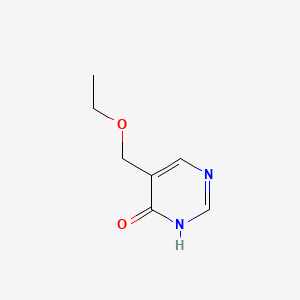
![N-[(3,4-Dimethoxy-2-pyridinyl)methyl] Pantoprazole](/img/structure/B586089.png)
![N-[(3,4-Dimethoxy-2-pyridinyl)methyl] Pantoprazole Sulfide](/img/structure/B586091.png)
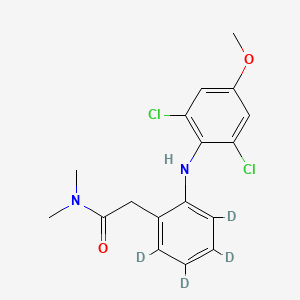
![N,N-Dimethyl-2-[2,3,4,5-tetradeuterio-6-(2,6-dichloro-4-hydroxyanilino)phenyl]acetamide](/img/structure/B586096.png)
![(2S)-2-[[4-[(2-Amino-4-oxo-4a,8a-dihydro-3H-pteridin-6-yl)methyl-nitrosoamino]benzoyl]amino]pentanedioic acid](/img/structure/B586097.png)
